1-(2,6-Xylyl)biguanid

Übersicht

Beschreibung

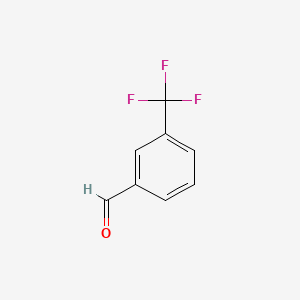

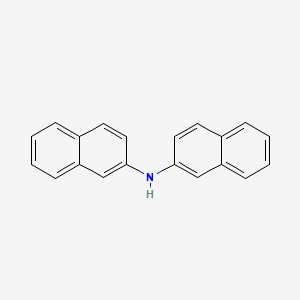

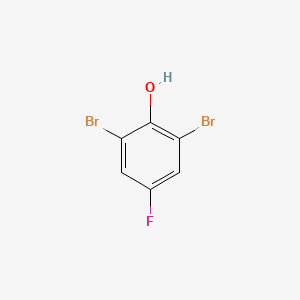

“1-(2,6-Xylyl)biguanide” is a biguanide compound with the molecular formula C10H15N5 . It is also known as polyhexamethylene biguanide or PHMB.

Molecular Structure Analysis

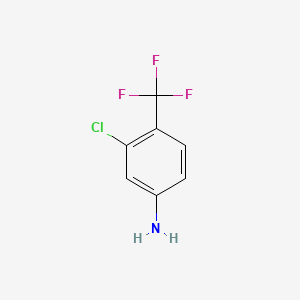

The molecular structure of “1-(2,6-Xylyl)biguanide” consists of 10 carbon atoms, 15 hydrogen atoms, and 5 nitrogen atoms . The average mass is 205.260 Da .

Chemical Reactions Analysis

While specific chemical reactions involving “1-(2,6-Xylyl)biguanide” are not detailed in the retrieved papers, biguanides in general have been studied for their interactions with mitochondrial complex I .

Wissenschaftliche Forschungsanwendungen

Diabetes-Behandlung

Biguanide, insbesondere Metformin, werden seit vielen Jahrzehnten zur Behandlung von Diabetes mellitus, in der Regel Typ 2, weit verbreitet verschrieben . Sie haben gut etablierte Absorptionsprofile und werden üblicherweise oral verabreicht .

Moderne orale Darreichungsformen

Studien der letzten zehn Jahre haben sich auf die Entwicklung und Gestaltung moderner oraler Darreichungsformen unter Verwendung von Bio-Nanotechnologien und neuartigen Trägersystemen für Arzneimittel konzentriert . Diese Studien haben eine signifikant verbesserte Abgabe und Sicherheit von Biguaniden unter Verwendung von Nanokapseln gezeigt .

Behandlung anderer Erkrankungen

Die verbesserte Abgabe und Sicherheit haben die potenziellen Anwendungen von Biguaniden nicht nur bei Diabetes, sondern auch bei anderen Erkrankungen erweitert .

Antiseptische Eigenschaften

Es wurde gezeigt, dass Biguanide antiseptische Eigenschaften besitzen . Dies macht sie nützlich zur Vorbeugung von Infektionen.

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 1-(2,6-Xylyl)biguanide, a member of the biguanide family, is mitochondrial respiratory complex I . This complex plays a crucial role in cellular respiration, a process that generates ATP, the primary energy currency of the cell .

Mode of Action

1-(2,6-Xylyl)biguanide interacts with its target, the mitochondrial respiratory complex I, by inhibiting its function . This inhibition leads to a decrease in ATP production, causing an energy stress within the cell . In response to this energy stress, the cell activates compensatory responses .

Pharmacokinetics

The pharmacokinetics of 1-(2,6-Xylyl)biguanide, like other biguanides, is complex and involves absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that the therapeutic concentrations of biguanides found in the blood and tissues are much lower than the doses required to inhibit complex I .

Biochemische Analyse

Biochemical Properties

1-(2,6-Xylyl)biguanide plays a significant role in biochemical reactions, particularly in the inhibition of mitochondrial respiratory complex I. This inhibition leads to a decrease in ATP production, which can affect various cellular processes. The compound interacts with enzymes such as AMP-activated protein kinase (AMPK), which is activated as a compensatory response to the energy stress caused by the inhibition of complex I . Additionally, 1-(2,6-Xylyl)biguanide has been shown to interact with proteins involved in glucose metabolism, thereby influencing cellular energy balance .

Cellular Effects

The effects of 1-(2,6-Xylyl)biguanide on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound activates AMPK, which plays a crucial role in maintaining cellular energy homeostasis . This activation leads to the inhibition of gluconeogenesis in the liver and an increase in glucose uptake in muscle cells. Furthermore, 1-(2,6-Xylyl)biguanide has been observed to induce apoptosis in cancer cells by disrupting their energy metabolism .

Molecular Mechanism

At the molecular level, 1-(2,6-Xylyl)biguanide exerts its effects primarily through the inhibition of mitochondrial complex I. This inhibition leads to a reduction in ATP production, causing energy stress within the cell . The compound also activates AMPK, which in turn regulates various downstream targets involved in glucose and lipid metabolism . Additionally, 1-(2,6-Xylyl)biguanide has been shown to influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2,6-Xylyl)biguanide have been observed to change over time. The compound is relatively stable, but its efficacy can decrease due to degradation over extended periods . Long-term exposure to 1-(2,6-Xylyl)biguanide has been associated with sustained activation of AMPK and prolonged inhibition of gluconeogenesis . The compound’s stability and degradation rates can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 1-(2,6-Xylyl)biguanide vary with different dosages in animal models. At lower doses, the compound effectively activates AMPK and inhibits gluconeogenesis without causing significant adverse effects . At higher doses, 1-(2,6-Xylyl)biguanide can induce lactic acidosis and other toxic effects due to excessive inhibition of mitochondrial respiration . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

1-(2,6-Xylyl)biguanide is involved in several metabolic pathways, primarily those related to glucose and lipid metabolism. The compound inhibits mitochondrial complex I, leading to a decrease in ATP production and an increase in AMP levels . This increase in AMP activates AMPK, which regulates various metabolic processes, including the inhibition of gluconeogenesis and the stimulation of fatty acid oxidation . Additionally, 1-(2,6-Xylyl)biguanide has been shown to affect metabolic flux and metabolite levels in cells .

Transport and Distribution

Within cells and tissues, 1-(2,6-Xylyl)biguanide is transported and distributed through specific transporters and binding proteins. The compound is known to accumulate in mitochondria, where it exerts its inhibitory effects on complex I . The transport of 1-(2,6-Xylyl)biguanide into mitochondria is believed to be protein-mediated, rather than through passive diffusion . This selective accumulation in mitochondria is crucial for its biochemical activity .

Subcellular Localization

The subcellular localization of 1-(2,6-Xylyl)biguanide is primarily within the mitochondria. This localization is essential for its function as an inhibitor of mitochondrial complex I . The compound’s targeting to mitochondria is facilitated by specific signals and post-translational modifications that direct it to this organelle . The mitochondrial localization of 1-(2,6-Xylyl)biguanide is critical for its role in modulating cellular energy metabolism .

Eigenschaften

IUPAC Name |

1-(diaminomethylidene)-2-(2,6-dimethylphenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5/c1-6-4-3-5-7(2)8(6)14-10(13)15-9(11)12/h3-5H,1-2H3,(H6,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDCRAOWFOIELP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N=C(N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90951810 | |

| Record name | N-(2,6-Dimethylphenyl)triimidodicarbonic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29213-16-9 | |

| Record name | N-(2,6-Dimethylphenyl)imidodicarbonimidic diamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29213-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6-Xylyl)biguanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029213169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,6-Dimethylphenyl)triimidodicarbonic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,6-xylyl)biguanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(Trifluoromethyl)phenyl]acetamide](/img/structure/B1294952.png)

![6,11-Dihydro-5H-dibenzo[b,E]azepine](/img/structure/B1294957.png)